Ravoxertinib

Vue d'ensemble

Description

Le ravoxertinib est un inhibiteur de petite molécule qui cible la kinase régulée par le signal extracellulaire 1 et 2 (ERK1/2). Il est principalement étudié pour son potentiel dans le traitement de divers cancers en inhibant la voie ERK, qui est souvent dysrégulée dans les cellules cancéreuses .

Applications De Recherche Scientifique

Ravoxertinib has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the ERK signaling pathway.

Biology: Investigated for its effects on cell signaling and apoptosis.

Medicine: Explored as a potential therapeutic agent for cancers with dysregulated ERK pathways.

Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery.

Mécanisme D'action

Le ravoxertinib exerce ses effets en inhibant sélectivement ERK1/2, qui sont des composants clés de la voie de signalisation RAS/RAF/MEK/ERK. Cette voie est cruciale pour la prolifération cellulaire, la différenciation et la survie. En inhibant ERK1/2, le this compound perturbe la cascade de signalisation, ce qui entraîne une réduction de la prolifération cellulaire et une augmentation de l’apoptose dans les cellules cancéreuses .

Safety and Hazards

Orientations Futures

Ravoxertinib is under investigation in clinical trials for its potential antineoplastic activity . The drug has shown promise in preclinical studies, but more research is needed to fully understand its efficacy and safety profile in humans . Future research may also explore the potential of this compound in combination with other therapies to enhance its therapeutic effect .

Analyse Biochimique

Biochemical Properties

Ravoxertinib interacts with the enzymes ERK1 and ERK2, inhibiting their activity . This inhibition disrupts the ERK1/2 signaling pathway, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the MAPK pathway in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with ERK1 and ERK2, inhibiting these enzymes and leading to changes in gene expression . This disruption of the ERK1/2 signaling pathway can lead to the inhibition of tumor cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has shown good pharmacokinetic properties with a mean half-life of 23 hours, supportive of once daily dosing . It has also shown signs of pharmacodynamic effects in patients with a variety of tumor histologies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in CD-1 mice, a 10 mg/kg oral dose of this compound is sufficient to achieve the desired target coverage for at least 8 hours .

Metabolic Pathways

This compound is involved in the RAS/RAF/MEK/ERK signaling cascade, a metabolic pathway commonly activated by oncogenic mutations in RAS or RAF or upstream oncogenic signaling .

Méthodes De Préparation

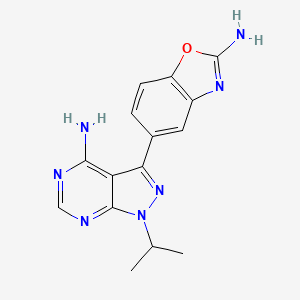

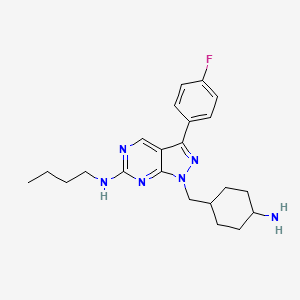

Voies de synthèse et conditions de réaction : Le ravoxertinib peut être synthétisé par un processus en plusieurs étapes impliquant la formation d’intermédiaires clés et leur couplage ultérieur. La synthèse implique généralement l’utilisation de réactifs tels que le pyrazole, la pyrimidine et divers composés halogénés. Les conditions de réaction comprennent souvent l’utilisation de solvants organiques comme le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle : La production industrielle de this compound implique la mise à l’échelle des méthodes de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Le processus peut impliquer des réacteurs à flux continu et des techniques de purification avancées pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le ravoxertinib subit plusieurs types de réactions chimiques, notamment :

Oxydation : Implique l’ajout d’oxygène ou l’élimination d’hydrogène.

Réduction : Implique l’ajout d’hydrogène ou l’élimination d’oxygène.

Substitution : Implique le remplacement d’un groupe fonctionnel par un autre.

Réactifs et conditions courants :

Oxydation : Réactifs comme le peroxyde d’hydrogène ou le permanganate de potassium en milieu acide ou basique.

Réduction : Réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Composés halogénés et nucléophiles dans diverses conditions.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés pyrazole ou pyrimidine substitués .

4. Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation ERK.

Biologie : Étudié pour ses effets sur la signalisation cellulaire et l’apoptose.

Médecine : Exploré comme un agent thérapeutique potentiel pour les cancers présentant des voies ERK dysrégulées.

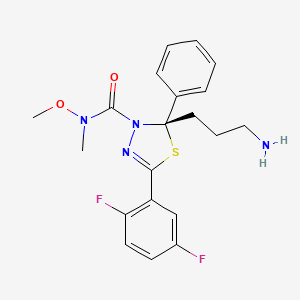

Comparaison Avec Des Composés Similaires

Le ravoxertinib est comparé à d’autres inhibiteurs d’ERK tels que SCH772984, LY3214996, ulixertinib et VX-11e. Bien que tous ces composés ciblent ERK1/2, le this compound est unique dans sa sélectivité et sa puissance. Il a montré des résultats prometteurs dans les études précliniques, en particulier dans les cancers présentant des mutations dans la voie RAS/RAF/MEK/ERK .

Composés similaires :

- SCH772984

- LY3214996

- Ulixertinib

- VX-11e

Le this compound se distingue par sa forte sélectivité et son efficacité dans l’inhibition d’ERK1/2, ce qui en fait un composé précieux dans la recherche et la thérapie contre le cancer .

Propriétés

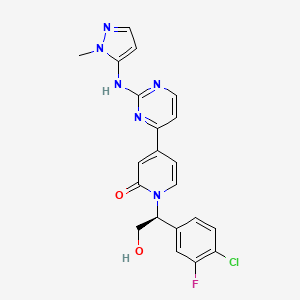

IUPAC Name |

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUOCXOYPYGSKL-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClFN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453848-26-4 | |

| Record name | Ravoxertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453848264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ravoxertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15281 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RAVOXERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AXV96CRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)

![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)

![[(3S,5R)-3,5-bis(4-fluorophenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol](/img/structure/B612149.png)